molecular formula C21H22F3NO3 B2989701 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1351588-90-3

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2989701
CAS No.: 1351588-90-3
M. Wt: 393.406
InChI Key: RQOQLDYJNXHYGE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (CAS 1351588-90-3) is a chemical compound with the molecular formula C21H22F3NO3 and a molecular weight of 393.4 g/mol . This reagent features a tetrahydropyran (oxane) ring spiro-fused to a carboxamide group, linked to a 2-hydroxy-2-(4-trifluoromethylphenyl)ethyl moiety, a structure often associated with significant research potential in medicinal chemistry . The tetrahydropyran scaffold is a privileged structure in drug discovery, found in compounds investigated for a range of biological activities, including as inhibitors of viral helicases . Research into structurally similar sulfonamide-containing tetrahydropyran compounds has shown promising broad-spectrum, direct-acting antiviral activity against alphaviruses like chikungunya virus (CHIKV) by functioning as allosteric inhibitors of the nsP2 helicase (nsP2hel) . Furthermore, the trifluoromethylphenyl group is a common pharmacophore in the development of bioactive molecules, including COX-II inhibitors for inflammation research . This combination of features makes this compound a valuable chemical building block for researchers in hit-to-lead optimization campaigns, synthesis of complex spirocyclic molecules, and probing new mechanisms of action in various disease areas. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO3/c22-21(23,24)17-8-6-15(7-9-17)18(26)14-25-19(27)20(10-12-28-13-11-20)16-4-2-1-3-5-16/h1-9,18,26H,10-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOQLDYJNXHYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes management and antioxidant properties. This article reviews the available literature on its biological activity, including in vitro studies, molecular docking analyses, and potential therapeutic applications.

  • Molecular Formula : C20H22F3N3O3
  • Molecular Weight : 409.41 g/mol
  • IUPAC Name : this compound

Antidiabetic Activity

Recent studies have highlighted the compound's potential as a multi-target antidiabetic agent. Its efficacy was evaluated against several key enzymes involved in glucose metabolism:

Enzyme IC50 (μM) Standard Comparison
α-glucosidase6.28Acarbose (1.58 μM)
α-amylase4.58Acarbose (1.58 μM)
Protein Tyrosine Phosphatase 1B (PTP1B)0.91Ursolic Acid (1.35 μM)
DPPH (antioxidant assay)2.36Ascorbic Acid (0.85 μM)

The compound demonstrated significant inhibition of these enzymes, suggesting its potential utility in managing postprandial hyperglycemia and oxidative stress associated with diabetes .

Molecular Docking Studies

Molecular docking simulations indicated that this compound binds effectively to the active sites of the aforementioned enzymes, supporting its role as an inhibitor . The binding affinities were comparable to those of established antidiabetic drugs, reinforcing the compound's therapeutic potential.

Case Studies

In a study involving diabetic mice, the administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. Behavioral assessments showed no adverse effects, indicating a favorable safety profile for further development .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 2.36 μM, demonstrating strong antioxidant activity that may contribute to its protective effects against oxidative damage in diabetic conditions .

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydro-2H-pyran-4-carboxamide derivatives. Below is a detailed comparison with structurally related analogues, focusing on molecular properties, substituent effects, and functional group variations.

Structural and Physicochemical Properties

Compound Name / CAS No. Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound (CAS 1207005-50-2) Not explicitly provided ~347.4 (est.) - 4-Phenyltetrahydro-2H-pyran-4-carboxamide
- 2-hydroxyethyl-(4-trifluoromethylphenyl)
Hydrophilic hydroxy group; trifluoromethyl enhances metabolic stability
4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide C₁₉H₂₀ClNO₄S 393.88 - Sulfanyl methyl
- Chlorophenoxy phenyl
Sulfur atom increases lipophilicity; chlorine may affect toxicity
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide C₂₀H₂₈N₂O₄ 347.4 - Cyclopentyl-hydroxyethoxy chain Enhanced solubility due to hydroxyethoxy group
Example 13 (from ) C₂₆H₃₈N₂O₂ 411.1 - Isopropyl-cyclopentyl group
- 3,6-Dihydropyridine
Bulky substituents may hinder receptor binding; higher molecular weight
N-[4-[[[[Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-yl]methyl]amino]carbonyl]phenyl]-2-furancarboxamide C₂₅H₂₆N₂O₅ 434.48 - Methoxyphenyl
- Furancarboxamide
Methoxy group improves membrane permeability; furan ring may influence π-π interactions
Key Observations:
  • Core Modifications : All compounds share the tetrahydro-2H-pyran-4-carboxamide backbone, but substituents vary significantly.
  • Hydrophilicity vs. Lipophilicity : The target compound’s hydroxyethyl group enhances hydrophilicity compared to the sulfanyl methyl group in , which increases lipophilicity.
  • Functional Group Impact : The trifluoromethyl group in the target compound improves metabolic stability and electron-withdrawing properties, whereas the methoxy group in enhances solubility .

Pharmacological Considerations

  • This underscores the importance of substituent optimization for human receptor affinity.
  • Synthetic Routes : Example 14 in employs hydrogenation to reduce a dihydropyridine group, suggesting that similar methods could apply to the target compound’s synthesis .

Pharmacokinetic Implications

  • Metabolism: The trifluoromethyl group in the target compound likely slows oxidative metabolism, extending half-life compared to non-fluorinated analogues .
  • Bioavailability : Bulky substituents (e.g., cyclopentyl-isopropyl in ) may reduce oral absorption, whereas the hydroxyethyl group in the target compound could improve solubility and absorption .

Q & A

Q. What are the key synthetic strategies for introducing the trifluoromethyl group into the phenyl ring of this compound?

The trifluoromethyl group is typically introduced via cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) using trifluoromethylated aryl halides or boronic acids. Alternatively, direct fluorination using reagents like Ruppert-Prakash reagent (TMSCF₃) can be employed under transition-metal catalysis. The choice depends on substrate compatibility and functional group tolerance. The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for pharmacokinetic optimization .

Q. How can the stereochemistry of the hydroxyl group in the 2-hydroxyethyl moiety be resolved during synthesis?

Chiral resolution techniques, such as enzymatic kinetic resolution or chiral column chromatography, are commonly used. Alternatively, asymmetric synthesis via Sharpless epoxidation or Corey-Bakshi-Shibata reduction can yield enantiomerically pure intermediates. X-ray crystallography (as seen in pyrimidine derivatives ) or NMR with chiral shift reagents can confirm stereochemical integrity.

Q. Which spectroscopic methods are most effective for characterizing the tetrahydro-2H-pyran ring conformation?

  • NMR : ¹H and ¹³C NMR can reveal ring puckering via coupling constants (e.g., J values for axial/equatorial protons).
  • X-ray crystallography : Resolves exact dihedral angles and chair/boat conformations (e.g., dihedral angles of 12.8° observed in similar tetrahydro-2H-pyran derivatives ).
  • IR/Raman spectroscopy : Identifies vibrational modes associated with the pyran oxygen and substituents.

Advanced Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

  • Process refinement : Replace column chromatography with crystallization or distillation (e.g., as used in purifying 4-methyl-4-(phenylethynyl)tetrahydro-2H-pyran ).
  • Catalyst screening : Test Pd/XPhos systems for trifluoromethyl coupling efficiency.
  • DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., CH₂Cl₂ vs. THF), and stoichiometry to identify critical parameters.
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or HPLC to monitor reaction progression.

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Molecular docking (AutoDock/Vina) : Screen against targets like enzymes or receptors using the trifluoromethyl group’s electron-withdrawing properties to guide pose selection.
  • MD simulations (GROMACS/AMBER) : Simulate ligand-protein interactions over 100+ ns to assess stability of hydrogen bonds (e.g., C=O⋯H-N interactions observed in pyrimidine analogs ).
  • QM/MM : Study electronic effects of the trifluoromethyl group on binding energy.

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Metabolic profiling : Identify metabolites via LC-MS (e.g., hydroxylation or glucuronidation of the phenyl ring).
  • Plasma protein binding assays : Measure free fraction to assess bioavailability discrepancies.
  • Structural analogs : Compare with similar compounds (e.g., pyridinecarboxamides ) to isolate structure-activity relationships (SAR).
  • Species-specific metabolism : Test in hepatocyte models from different organisms to account for metabolic variations.

Methodological Notes

  • Synthetic Challenges : The tetrahydro-2H-pyran ring’s steric bulk may hinder coupling reactions; consider microwave-assisted synthesis to reduce reaction time .
  • Data Validation : Cross-reference crystallographic data (e.g., CCDC entries ) with computational models to resolve structural ambiguities.
  • Safety Protocols : Follow ECHA guidelines for handling fluorinated compounds, including fume hood use and waste disposal .

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